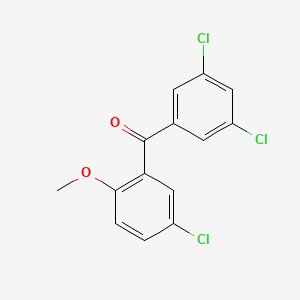

(5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone

Overview

Description

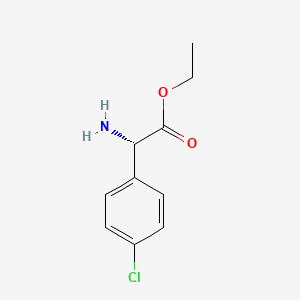

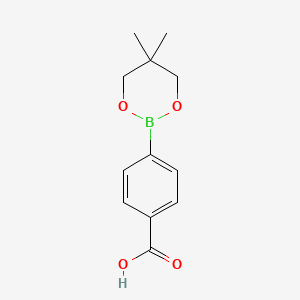

(5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone, also known as CDM, is a chemical compound that belongs to the family of aryl ketones. It has been widely studied due to its potential applications in the field of medicinal chemistry. CDM is a white crystalline powder that has a molecular weight of 297.1 g/mol.

Scientific Research Applications

Environmental Impact and Remediation

Chlorinated Hydrocarbons and Environmental Estrogens

Chlorinated compounds like methoxychlor, a proestrogenic pesticide, have been studied for their adverse effects on fertility, development, and behavior in both males and females. Understanding the metabolic pathways and toxicological impacts of such compounds can provide insights into the environmental and health-related challenges associated with (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone and similar chlorinated compounds (Cummings, 1997).

Alkylphenol Ethoxylates Degradation

The environmental fate of alkylphenol ethoxylates (APEs) and their metabolites, which are used widely in industrial and domestic products, has raised concerns due to their persistence and endocrine-disrupting potential. Research into the degradation pathways and environmental distribution of these compounds can inform the management and remediation strategies for related chlorinated hydrocarbons (Ying, Williams, & Kookana, 2002).

Biochemical Applications and Toxicology

Toxicity and Mechanisms in Aquatic Life

Chlorophenols, another group of chlorinated compounds, exhibit toxicity in fish through mechanisms such as oxidative stress, immune system disruption, endocrine function alterations, and apoptosis. These findings highlight the importance of understanding the toxicological profiles and mechanisms of action for chlorinated compounds, including (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone, especially in sensitive aquatic environments (Ge et al., 2017).

Chemical Analysis and Methodologies

Analytical techniques and methodologies developed for the analysis of chlorinated hydrocarbons, such as those used for the identification and quantification of fatty acid methyl esters in environmental samples, can be adapted for research on (5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone. These methods enable the detailed study of chemical properties, environmental distribution, and potential impacts of chlorinated compounds (Bannon et al., 1982).

properties

IUPAC Name |

(5-chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O2/c1-19-13-3-2-9(15)7-12(13)14(18)8-4-10(16)6-11(17)5-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXRBLSCMPZAISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653048 | |

| Record name | (5-Chloro-2-methoxyphenyl)(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-methoxyphenyl)-(3,5-dichlorophenyl)methanone | |

CAS RN |

872088-11-4 | |

| Record name | (5-Chloro-2-methoxyphenyl)(3,5-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate;sulfuric acid](/img/structure/B1499142.png)

![N,N,N-Trimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethan-1-aminium methyl sulfate](/img/structure/B1499157.png)

![acetic acid;2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B1499159.png)

![2-Methoxy-N-[1-(3-oxocyclohex-1-enyl)vinyl]acetamide](/img/structure/B1499163.png)